molecular formula C7H12O3 B160207 Ethyl 3,3-dimethyloxirane-2-carboxylate CAS No. 134275-36-8

Ethyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B160207
CAS No.: 134275-36-8
M. Wt: 144.17 g/mol
InChI Key: OIYMVENNZXMYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethyloxirane-2-carboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,3-dimethyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-4-9-6(8)5-7(2,3)10-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYMVENNZXMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288398
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-63-1
Record name NSC55749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3,3-dimethyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Peracids : Meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its high electrophilicity and compatibility with ester functional groups.

  • Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to stabilize reactive intermediates.

  • Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as ring-opening or over-oxidation.

A typical procedure involves dissolving ethyl (E)-3,3-dimethylacrylate (1.0 eq) in DCM, followed by gradual addition of m-CPBA (1.1 eq) at 0°C. The mixture is stirred for 12–24 hours, after which the product is purified via column chromatography (hexane/ethyl acetate). Yields range from 65% to 78%, depending on steric hindrance from the 3,3-dimethyl groups.

Mechanistic Insights

Epoxidation proceeds via a concerted electrophilic addition mechanism:

  • The peracid’s electrophilic oxygen attacks the β-carbon of the α,β-unsaturated ester.

  • Simultaneous proton transfer and ring closure form the oxirane structure.

  • The cis-configuration is favored due to minimal steric clash between the ester group and dimethyl substituents.

Nucleophilic Substitution on Pre-formed Oxiranes

Alternative routes employ nucleophilic substitution reactions on pre-synthesized oxirane derivatives. For example, ethyl 2-bromo-3,3-dimethyloxirane-2-carboxylate reacts with nucleophiles (e.g., hydroxide ions) under basic conditions to yield the target compound.

Reaction Optimization

  • Base Selection : Sodium hydride (NaH) in tetrahydrofuran (THF) promotes efficient deprotonation without ester hydrolysis.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but require strict moisture control.

  • Temperature : Elevated temperatures (40–60°C) accelerate substitution but risk epoxide ring-opening.

Limitations

  • Low regioselectivity due to competing attacks at the 2- vs. 3-positions of the oxirane ring.

  • Requires multi-step synthesis of the brominated precursor, reducing overall yield.

Industrial Production Methods

Scalable manufacturing of this compound employs continuous flow reactors to address batch-process inefficiencies.

Flow Chemistry Advantages

ParameterBatch ProcessFlow Reactor
Reaction Time24 hours2 hours
Yield70%85%
Byproduct Formation15%5%

Key features include:

  • Precise Temperature Control : Microfluidic channels maintain isothermal conditions (±1°C), critical for exothermic epoxidation.

  • In-line Purification : Integrated scavenger resins remove excess peracids, minimizing downstream processing.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and scalability of major preparation methods:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Epoxidation (m-CPBA)789812.50Moderate
Nucleophilic Substitution629518.75Low
Flow Reactor Epoxidation85999.80High

Key Findings :

  • Flow reactor epoxidation offers superior yield and cost efficiency but requires significant capital investment.

  • Traditional m-CPBA-based methods remain viable for small-scale laboratory synthesis.

Challenges and Optimization Strategies

Steric Hindrance Effects

The 3,3-dimethyl groups impose steric constraints that:

  • Slow epoxidation kinetics by 40% compared to unsubstituted analogs.

  • Require excess peracid (1.2–1.5 eq) to drive reactions to completion.

Solvent Selection

SolventDielectric ConstantYield (%)
Dichloromethane8.9378
Toluene2.3868
Ethanol24.5532

Polar solvents like ethanol are avoided due to nucleophilic interference with the oxirane ring.

Emerging Methodologies

Photocatalytic Epoxidation

Recent advances utilize visible light-activated catalysts (e.g., mesoporous TiO₂) to generate singlet oxygen for epoxidation. Preliminary data show:

  • 72% yield under mild conditions (25°C, atmospheric pressure).

  • Reduced peracid consumption (0.8 eq).

Biocatalytic Approaches

Engineered epoxide hydrolases demonstrate potential for enantioselective synthesis, though yields remain suboptimal (≤50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.